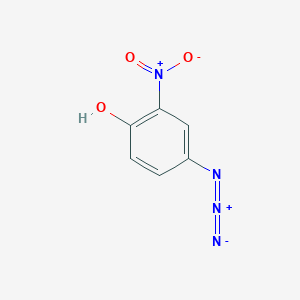
Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-chlorobenzyl)-3-méthyl-1H-pyrazole-5-carboxylate de méthyle est un composé organique synthétique appartenant à la famille des pyrazoles. Ce composé est caractérisé par sa structure unique, qui comprend un cycle pyrazole substitué par un groupe méthyle et un groupe 4-chlorobenzyl. Il est principalement utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes et de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-(4-chlorobenzyl)-3-méthyl-1H-pyrazole-5-carboxylate de méthyle implique généralement la réaction du chlorure de 4-chlorobenzyl avec l'acide 3-méthyl-1H-pyrazole-5-carboxylique en présence d'une base comme le carbonate de potassium. La réaction est effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, et les conditions de réaction sont optimisées pour un rendement et une pureté maximaux. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(4-chlorobenzyl)-3-méthyl-1H-pyrazole-5-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire en position benzylique, où l'atome de chlore peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium dans l'éthanol aqueux.
Principaux produits formés :
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de divers dérivés de pyrazole substitués.
4. Applications de recherche scientifique
Le 1-(4-chlorobenzyl)-3-méthyl-1H-pyrazole-5-carboxylate de méthyle a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de produits agrochimiques et autres produits industriels.
5. Mécanisme d'action
Le mécanisme d'action du 1-(4-chlorobenzyl)-3-méthyl-1H-pyrazole-5-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. On pense que le composé exerce ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes sont encore à l'étude, mais des études suggèrent qu'il pourrait influencer des processus cellulaires tels que la transduction du signal et l'expression des gènes.
Composés similaires :
- 1-(4-chlorobenzyl)-3-phényl-1H-pyrazole-5-carboxylate de méthyle
- 1-(4-chlorobenzyl)-5-méthyl-1H-pyrazole-4-carboxylate d'éthyle
- 1-éthyl-5-phényl-1H-pyrazole-3-carboxylate de méthyle
Comparaison : Le 1-(4-chlorobenzyl)-3-méthyl-1H-pyrazole-5-carboxylate de méthyle est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité et une activité biologique différentes, ce qui en fait un composé précieux pour diverses applications de recherche.
Applications De Recherche Scientifique
Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
- Methyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
- Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
- Methyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate
Comparison: Methyl 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H13ClN2O2 |
|---|---|
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
methyl 2-[(4-chlorophenyl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-7-12(13(17)18-2)16(15-9)8-10-3-5-11(14)6-4-10/h3-7H,8H2,1-2H3 |
Clé InChI |
PAIYORIZMSOYLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(=O)OC)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)

![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)




![Ethyl 6-bromo-5-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049997.png)

![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050004.png)
![(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B12050010.png)
